5-Hydroxyindole-3-acetic acid

Vue d'ensemble

Description

L'acide 5-hydroxyindoleacétique est un métabolite important de la sérotonine, un neurotransmetteur qui joue un rôle crucial dans la régulation de l'humeur, du sommeil et d'autres fonctions corporelles. Ce composé se retrouve principalement dans l'urine et est utilisé comme biomarqueur pour mesurer les niveaux de sérotonine dans l'organisme . Des niveaux élevés d'acide 5-hydroxyindoleacétique peuvent indiquer diverses conditions médicales, notamment les tumeurs carcinoïdes, connues pour produire des quantités excessives de sérotonine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 5-hydroxyindoleacétique implique généralement l'hydroxylation de l'acide indole-3-acétique. Ce processus peut être réalisé par diverses réactions chimiques, notamment l'utilisation d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide . Les conditions réactionnelles doivent être soigneusement contrôlées pour assurer l'hydroxylation sélective en position 5 du cycle indole.

Méthodes de production industrielle

La production industrielle de l'acide 5-hydroxyindoleacétique implique souvent la fermentation du tryptophane par des souches spécifiques de bactéries ou de champignons. Ces micro-organismes peuvent convertir le tryptophane en acide 5-hydroxyindoleacétique par une série de réactions enzymatiques. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 5-hydroxyindoleacétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir l'acide 5-hydroxyindoleacétique en son alcool correspondant.

Substitution : Le groupe hydroxyle en position 5 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Nucléophiles : Halogénures, amines, thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés indoliques substitués, des quinones et des alcools .

Applications De Recherche Scientifique

Neurotransmitter Metabolism Studies

5-HIAA is extensively utilized in research to understand serotonin metabolism. Its measurement provides insights into serotonin's role in neurological disorders like depression and anxiety. Researchers have developed assays to accurately measure serotonin metabolites, which are crucial for diagnosing and monitoring treatment outcomes in conditions such as carcinoid syndrome .

Case Study: Serotonin Degradation Research

- Objective: To quantify serotonin levels and understand its metabolic effects on the central nervous system.

- Findings: Studies indicate that fluctuations in 5-HIAA levels correlate with neurotransmitter dysregulation, aiding the development of targeted therapies .

Neurochemical Analysis in Parkinson’s Disease

Utilizing 5-HIAA, researchers have developed models to explore neurotransmitter dysfunction in Parkinson’s disease. This compound aids in understanding the pathophysiology of the disease and contributes to better therapeutic approaches .

Case Study: Parkinson's Disease Models

- Objective: To investigate neurotransmitter dysfunction.

- Findings: Elevated levels of 5-HIAA in patients correlate with specific symptoms, providing a potential biomarker for disease progression .

Metabolic Syndrome and Cardiovascular Disease

Recent studies have shown that plasma concentrations of 5-HIAA are significantly higher in subjects with metabolic syndrome (MetS), suggesting its involvement in cardiovascular disease development. The relationship between 5-HIAA levels and various clinical parameters has been documented .

Case Study: Metabolic Syndrome Analysis

- Objective: To evaluate the correlation between plasma 5-HIAA concentrations and metabolic parameters.

- Findings: Higher 5-HIAA levels were associated with increased waist circumference, serum lipid concentrations, and blood pressure, indicating a potential role in atherosclerosis .

Development of Diagnostic Tools

5-HIAA is pivotal in developing fluorescent biosensors for real-time monitoring of serotonin and its metabolites. These biosensors are essential for various biological settings, allowing researchers to track neurochemical changes dynamically .

Case Study: Fluorescent Biosensor Development

- Objective: To create a tool for detecting serotonin levels.

- Findings: The biosensor demonstrated high sensitivity and specificity for 5-HIAA detection, facilitating real-time analysis of neurotransmitter dynamics .

Analytical Techniques Using HILIC

Hydrophilic interaction liquid chromatography (HILIC) has been employed for the separation and quantification of 5-HIAA along with other metabolites. This technique enhances the analysis of biological samples, including plasma and cerebrospinal fluid .

Data Table: HILIC Method Performance

| Parameter | Value |

|---|---|

| Column Type | BEH Amide |

| Flow Rate | 0.8 mL/min |

| Mobile Phase Composition | ACN:H2O (90:10) |

| Analytes | 36 amino acids including 5-HIAA |

Mécanisme D'action

The mechanism of action of 5-Hydroxyindolacetic acid involves its role as a metabolite of serotonin. It is produced through the oxidative deamination of serotonin by the enzyme monoamine oxidase, followed by further oxidation. This compound does not exert direct physiological effects but serves as an indicator of serotonin metabolism. The pathways involved include the serotonin degradation pathway, where serotonin is first converted to 5-hydroxytryptophan and then to 5-Hydroxyindolacetic acid .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide indole-3-acétique : Un précurseur dans la synthèse de l'acide 5-hydroxyindoleacétique.

5-Hydroxytryptophane : Un intermédiaire dans la voie de dégradation de la sérotonine.

Sérotonine : Le neurotransmetteur dont l'acide 5-hydroxyindoleacétique est dérivé.

Unicité

L'acide 5-hydroxyindoleacétique est unique en raison de son rôle spécifique de métabolite de la sérotonine et de son utilisation comme biomarqueur des troubles liés à la sérotonine. Contrairement à d'autres composés similaires, il est principalement utilisé dans les diagnostics cliniques pour évaluer les niveaux de sérotonine dans l'organisme .

Activité Biologique

5-Hydroxyindole-3-acetic acid (5-HIAA) is a significant metabolite of serotonin (5-HT), playing a crucial role in various biological processes. This article explores the biological activity of 5-HIAA, its metabolic pathways, clinical significance, and associations with various health conditions.

Overview of this compound

5-HIAA is primarily produced through the enzymatic degradation of serotonin. It is predominantly excreted in urine and serves as a marker for serotonin metabolism. Elevated levels of 5-HIAA can indicate various pathological conditions, including carcinoid tumors, metabolic syndrome (MetS), and other neurological disorders.

Metabolic Pathways

5-HIAA is synthesized from serotonin via two main enzymatic reactions:

- Oxidative Deamination : Serotonin is converted to 5-HIAA by monoamine oxidase.

- Aldehyde Dehydrogenation : The intermediate 5-hydroxyindoleacetaldehyde is further oxidized to 5-HIAA by aldehyde dehydrogenase .

1. Association with Metabolic Syndrome

Recent studies have shown that elevated serum levels of 5-HIAA are significantly associated with components of MetS, including:

- Central obesity

- Raised triglycerides

- Increased blood pressure

- Elevated fasting plasma glucose levels

In a study involving 180 healthy adults, those with MetS exhibited significantly higher levels of 5-HIAA compared to those without the syndrome. The odds ratio for MetS prediction based on 5-HIAA levels was found to be 4.41, indicating a strong association .

2. Inflammatory Response

5-HIAA has been linked to chronic inflammation, as evidenced by its positive correlation with high-sensitivity C-reactive protein (hsCRP). This suggests that increased levels of 5-HIAA may contribute to inflammatory pathways associated with cardiovascular diseases and obesity .

3. Neurological Implications

Elevated urinary concentrations of 5-HIAA have been observed in patients with schizophrenia and other psychiatric disorders. This indicates a potential role for serotonin metabolism in mood regulation and cognitive functions .

1. Diagnostic Marker

The measurement of urinary 5-HIAA is clinically significant for diagnosing carcinoid syndrome, where serotonin-producing tumors lead to increased levels of this metabolite in the body. A urinary concentration exceeding 20 µM is often indicative of such tumors .

2. Relationship with Cardiovascular Health

High plasma concentrations of 5-HIAA have been associated with cardiovascular risk factors, particularly in patients with MetS. The compound's involvement in platelet activation and vascular smooth muscle cell proliferation suggests that it may play a role in atherosclerosis development .

Case Study: Metabolic Syndrome Association

A study conducted on 311 subjects revealed that those diagnosed with MetS had significantly higher plasma levels of 5-HIAA compared to healthy controls. Additionally, there was a notable correlation between plasma 5-HIAA levels and various metabolic parameters such as waist circumference and blood pressure .

Case Study: Neuropsychiatric Disorders

In another investigation focusing on psychiatric patients, elevated urinary levels of 5-HIAA were found to correlate with the severity of symptoms in schizophrenia. This highlights the potential use of 5-HIAA as a biomarker for monitoring treatment efficacy and disease progression .

Summary Table of Key Findings

Propriétés

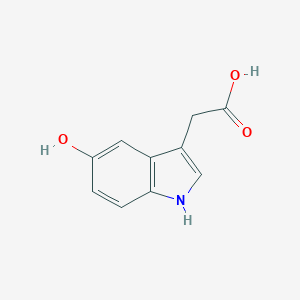

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGKQCEGZLZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861582 | |

| Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 5-Hydroxyindole-3-acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL | |

| Record name | SID46500482 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-16-0 | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyindoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyindole-3-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyindol-3-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYINDOLE-3-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHC763JY1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 163 °C | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.